Cimetidine-d3

Description

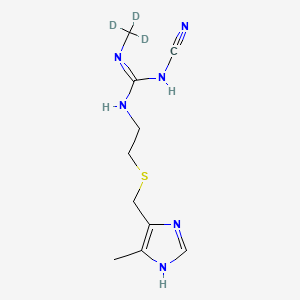

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIXAKUUQRKLND-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185237-29-9 | |

| Record name | 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Cimetidine-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Cimetidine-d3, a deuterated analog of the histamine H2 receptor antagonist, Cimetidine. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are working with or interested in this stable isotope-labeled compound.

Chemical Properties

Table 1: Chemical and Physical Properties of Cimetidine and this compound

| Property | Cimetidine | This compound |

| Molecular Formula | C₁₀H₁₆N₆S[1] | C₁₀H₁₃D₃N₆S[2] |

| Molecular Weight | 252.34 g/mol [1] | 255.36 g/mol [2] |

| CAS Number | 51481-61-9[1] | 1185237-29-9[2] |

| Melting Point | 141-143 °C[3] | Not explicitly reported, but expected to be very similar to Cimetidine. |

| Boiling Point | 488 °C at 760 mmHg[4] | Not explicitly reported, but expected to be very similar to Cimetidine. |

| pKa (Strongest Basic) | 6.91[5] | Not explicitly reported, but expected to be very similar to Cimetidine. |

| Solubility | Sparingly soluble in water; very soluble in methanol.[6] Soluble in ethanol.[7] Freely soluble in water (as hydrochloride salt).[8] | Slightly soluble in methanol and water. |

Chemical Structure

This compound possesses the same fundamental structure as Cimetidine, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group of the guanidine moiety.[9] This specific labeling makes it an ideal internal standard for mass spectrometry-based quantification of Cimetidine in biological matrices.[9]

The structure of Cimetidine comprises an imidazole ring, a thioether linkage, and a cyanoguanidine group.[1] The imidazole ring is crucial for its activity as a histamine H2 receptor antagonist.

Experimental Protocols

Synthesis of Cimetidine

The synthesis of Cimetidine has been described in various patents and publications. A common method involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole in an aqueous or water-containing medium at a pH range of 8.0 to 9.5.[10] This process allows for the direct crystallization of pure Cimetidine from the reaction mixture.

Another synthetic route involves reacting O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide with N-cyano-Nʹ-methyl-Nʺ-(2-chloroethyl)guanidine in an aqueous methylamine solution.[11]

To synthesize this compound, a similar synthetic strategy would be employed, utilizing a deuterated starting material, specifically deuterated N-methylamine, to introduce the deuterium atoms at the desired position.

Analytical Methods

A sensitive and rapid HPLC-MS/MS method for the quantification of Cimetidine in human plasma has been developed and validated.[12][13] This method is crucial for bioequivalence and pharmacokinetic studies.

-

Sample Preparation: Cimetidine and an internal standard (such as ranitidine or this compound) are extracted from plasma using liquid-liquid extraction or solid-phase extraction (SPE).[12][14] SPE has been shown to provide better recovery for Cimetidine.[14]

-

Chromatographic Separation: A C18 column is typically used for separation. The mobile phase often consists of a mixture of acetonitrile and an ammonium acetate buffer.[12]

-

Detection: Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[13]

NMR spectroscopy is a powerful tool for the structural elucidation of Cimetidine and its derivatives.

-

Sample Preparation: For NMR analysis, the sample is typically dissolved in a deuterated solvent such as methanol-d4.[15]

-

Data Acquisition: 1H and 13C NMR spectra are acquired to determine the chemical structure and confirm the identity of the compound.[16] Solid-state NMR can also be employed to study the crystalline forms of Cimetidine hydrochloride.[17][18]

Mechanism of Action and Signaling Pathway

Cimetidine is a competitive antagonist of histamine at the H2 receptors located on the parietal cells of the stomach lining.[5] By blocking these receptors, Cimetidine inhibits the production of gastric acid.[5] This reduction in acid secretion is beneficial in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

The signaling pathway initiated by histamine binding to the H2 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which ultimately results in the stimulation of the proton pump (H+/K+ ATPase) and the secretion of gastric acid. Cimetidine, by blocking the H2 receptor, interrupts this cascade.

Caption: this compound Signaling Pathway

Isotopic Effects of Deuterium Labeling

The substitution of hydrogen with deuterium can influence the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect.[19] Deuteration can lead to a slower rate of metabolism if the C-H bond cleavage is the rate-limiting step in the metabolic pathway.[20] This can result in increased drug exposure and a longer half-life.[21]

For Cimetidine, which is metabolized by cytochrome P450 enzymes, deuteration at the N-methyl group could potentially alter its metabolic profile.[22] However, the extent of this effect is dependent on the specific enzymes involved and the rate-limiting steps of the metabolic reactions.[19][20] The primary application of this compound remains as a stable isotope-labeled internal standard, where its slightly higher mass allows for clear differentiation from the unlabeled drug in mass spectrometric analyses, ensuring accurate quantification.[23]

References

- 1. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Cimetidine 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cdn.who.int [cdn.who.int]

- 7. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. veeprho.com [veeprho.com]

- 10. Process for the preparation of cimetidine - Patent 0046635 [data.epo.org]

- 11. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. irep.iium.edu.my [irep.iium.edu.my]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clinical pharmacokinetics of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cimetidine inhibits theophylline clearance in patients with chronic obstructive pulmonary disease: a study using stable isotope methodology during multiple oral dose administration - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cimetidine-d3 in Modern Analytical and Pharmacokinetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine-d3, a deuterium-labeled isotopologue of the H2-receptor antagonist cimetidine, serves as a critical tool in contemporary biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for the highly accurate and precise quantification of cimetidine in complex biological matrices. This technical guide provides an in-depth exploration of the utility of this compound, focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary knowledge to effectively employ this compound in their studies.

Introduction to this compound

This compound is a stable isotope-labeled version of cimetidine where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to cimetidine but has a molecular weight that is three daltons higher. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.

The primary and most crucial application of this compound in research is as an internal standard in quantitative bioanalysis. The addition of a known quantity of the internal standard to a sample at the beginning of the analytical process allows for the correction of variability that may occur during sample preparation, chromatography, and ionization in the mass spectrometer. Because this compound has nearly identical physicochemical properties to cimetidine, it experiences similar extraction efficiencies, chromatographic retention times, and ionization responses, making it the "gold standard" for the accurate quantification of cimetidine.

Application in Quantitative Bioanalysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and selective quantification of drugs and their metabolites in biological fluids. The use of this compound as an internal standard in these assays significantly enhances their accuracy and precision.

Principle of Isotope Dilution Mass Spectrometry

The technique relies on the principle of isotope dilution mass spectrometry. A known amount of this compound is "spiked" into the biological sample (e.g., plasma, urine) containing an unknown amount of cimetidine. The sample is then processed, and the analyte and internal standard are analyzed by LC-MS/MS. The ratio of the mass spectrometric response of cimetidine to that of this compound is used to calculate the concentration of cimetidine in the original sample. This ratio corrects for any loss of analyte during sample processing and for variations in instrument response.

Mass Spectrometric Detection

In tandem mass spectrometry, specific precursor ions are selected and fragmented to produce characteristic product ions. The monitoring of these specific "transitions" (precursor ion → product ion) is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity.

Table 1: Mass Spectrometric Parameters for Cimetidine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Cimetidine | 253.2 | 159.1 | Positive Electrospray (ESI+) |

| This compound | 256.2 | 162.1 | Positive Electrospray (ESI+) |

Note: The MRM transition for Cimetidine is based on cited literature.[1] The MRM transition for this compound is inferred based on its molecular weight and expected fragmentation pattern.

Experimental Protocol: Quantification of Cimetidine in Human Plasma

The following is a representative, detailed protocol for the quantification of cimetidine in human plasma using this compound as an internal standard, based on common practices in the field.

Materials and Reagents

-

Cimetidine reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) to achieve a final concentration of 100 ng/mL.

-

Protein Precipitation (alternative to SPE): Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | As specified in Table 1 |

Application in Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Accurate quantification of the drug in biological fluids over time is fundamental to these studies.

The highly accurate concentration-time data generated through this method allows for the precise calculation of key pharmacokinetic parameters.

Table 4: Key Pharmacokinetic Parameters of Cimetidine

| Parameter | Description | Typical Value |

| Tmax | Time to reach maximum plasma concentration | ~1-2 hours |

| Cmax | Maximum plasma concentration | Varies with dose |

| t1/2 | Elimination half-life | ~2 hours |

| AUC | Area under the plasma concentration-time curve | Varies with dose |

| Bioavailability | Fraction of administered dose that reaches systemic circulation | ~60-70% |

The use of this compound ensures that the data used to derive these parameters is reliable, leading to a more accurate understanding of the drug's behavior in the body.

Visualizing Workflows and Relationships

Experimental Workflow for Cimetidine Quantification

Caption: Workflow for the quantification of cimetidine in plasma using this compound.

Logical Relationship in Isotope Dilution Mass Spectrometry

Caption: The principle of accurate quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers engaged in the quantitative analysis of cimetidine. Its use as an internal standard in LC-MS/MS methods provides a level of accuracy and precision that is essential for reliable bioanalytical data. This technical guide has outlined the core principles of its application, provided a detailed experimental protocol, and presented key quantitative data. By leveraging the power of isotope dilution mass spectrometry with this compound, researchers can ensure the integrity and validity of their findings in both analytical and pharmacokinetic studies.

References

A Technical Guide to Cimetidine-d3 as an Internal Standard in Quantitative Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Internal Standards in Bioanalysis

In the realm of drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in complex biological matrices, such as plasma or urine, is paramount. Analytical techniques, particularly Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for this purpose. However, the accuracy and reproducibility of these methods can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects—where co-eluting endogenous components suppress or enhance the ionization of the target analyte.

To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the detector. Stable Isotope Labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry. Cimetidine-d3, a deuterated analog of cimetidine, exemplifies such a standard. Its "mechanism of action" is not pharmacological but analytical, functioning through the principle of Isotope Dilution Mass Spectrometry (IDMS) to ensure robust and reliable quantification.[1][2][3]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The utility of this compound as an internal standard is fundamentally based on the IDMS technique. This method relies on adding a known quantity of an isotopically enriched standard (the "spike") to a sample before any processing steps.[1][4]

The core tenets of this mechanism are:

-

Physicochemical Homology: this compound is chemically identical to cimetidine, with the only difference being the replacement of three hydrogen atoms with deuterium on one of the methyl groups. This ensures that it has virtually the same extraction efficiency, chromatographic behavior, and ionization response as the native analyte.[3][5]

-

Mass Differentiation: The mass spectrometer can easily differentiate between the analyte (cimetidine) and the IS (this compound) due to their mass-to-charge (m/z) ratio difference of 3 Daltons.

-

Ratio-Based Quantification: Quantification is not based on the absolute signal intensity of the analyte, which can fluctuate due to the aforementioned variables. Instead, it is based on the ratio of the analyte's peak area to the internal standard's peak area.[6] Because both compounds are affected proportionally by sample loss or matrix effects, this ratio remains constant and directly correlates with the analyte's initial concentration.[5]

This principle effectively normalizes the analytical process, correcting for variations that would otherwise lead to inaccurate results.

Detailed Experimental Protocol: Cimetidine Quantification in Human Plasma

The following is a representative protocol for the quantification of cimetidine in human plasma using this compound as an internal standard, synthesized from common practices in bioanalytical laboratories.[7][8][9]

3.1 Materials and Reagents

-

Analytes: Cimetidine reference standard, this compound internal standard.

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and deionized water.

-

Reagents: Formic acid (≥98% purity).

-

Biological Matrix: Pooled, drug-free human plasma for preparing calibration standards and quality control samples.

3.2 Instrumentation

-

A High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3.3 Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of cimetidine and this compound in methanol.

-

Working Solutions: Prepare intermediate working solutions of cimetidine by serial dilution of the stock solution to create calibration standards. Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile.

-

Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the cimetidine working solutions into blank human plasma to achieve a calibration curve range (e.g., 5-5000 ng/mL).[9] Prepare QC samples at low, medium, and high concentrations similarly.

3.4 Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the this compound working solution in acetonitrile (this acts as both the IS addition and the protein precipitation agent).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

3.5 LC-MS/MS Conditions

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions are monitored.

-

Cimetidine: Q1 m/z 253.1 → Q3 m/z 159.1

-

This compound: Q1 m/z 256.1 → Q3 m/z 162.1

-

-

Key Parameters: Optimize instrument parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

Data Presentation and Interpretation

The data generated from the LC-MS/MS is used to construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A linear regression model, often with weighting (e.g., 1/x²), is applied.

Table 1: Example Data for a Calibration Curve

| Nominal Cimetidine Conc. (ng/mL) | Cimetidine Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 5.0 | 10,550 | 485,100 | 0.0217 |

| 20.0 | 42,300 | 491,500 | 0.0861 |

| 100.0 | 215,800 | 488,900 | 0.4414 |

| 500.0 | 1,095,000 | 495,300 | 2.2108 |

| 2000.0 | 4,350,000 | 480,700 | 9.0493 |

| 4000.0 | 8,820,000 | 489,600 | 18.0147 |

The performance of the assay is evaluated using QC samples to determine its accuracy (how close the measured concentration is to the true value) and precision (the variability of the measurements).

Table 2: Example Assay Performance Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | n | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 15.0 | 6 | 15.8 | 105.3 | 4.5 |

| Mid QC | 750.0 | 6 | 732.5 | 97.7 | 2.8 |

| High QC | 3500.0 | 6 | 3580.5 | 102.3 | 3.1 |

Values are representative and based on typical acceptance criteria from regulatory guidelines.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of cimetidine in complex biological fluids. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the analyte allow it to perfectly track and correct for variability throughout the analytical workflow.[5][10] By enabling ratio-based quantification, this compound mitigates the impact of matrix effects and sample loss, leading to highly reliable and robust data. The use of such a stable isotope-labeled internal standard is a critical component of modern bioanalytical method development, ensuring data integrity for pharmacokinetic, bioequivalence, and other essential studies in the drug development pipeline.

References

- 1. osti.gov [osti.gov]

- 2. Isotope dilution - Wikipedia [en.wikipedia.org]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Quantitative analysis of cimetidine in human plasma using LC/APCI/SRM/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Synthesis and Purification of Cimetidine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Cimetidine-d3 for laboratory use. This compound, the deuterated analog of the histamine H2 receptor antagonist Cimetidine, serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1][2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the introduction of a deuterated methyl group. The most common and efficient strategy adapts established synthetic routes for Cimetidine, substituting the final methylation step with a deuterated reagent. The general synthetic pathway starts from 5-methyl-1H-imidazole-4-carbaldehyde, which is a common precursor for Cimetidine synthesis.

Synthetic Pathway Overview

The synthesis can be logically divided into three main stages:

-

Formation of the Imidazole Side Chain: Building the ethylthioethyl side chain onto the imidazole ring.

-

Guanidine Formation: Construction of the N-cyano-N'-methylguanidine moiety.

-

Final Coupling and Deuteration: Condensation of the two key fragments and introduction of the deuterium label.

A plausible and efficient synthetic route is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Reduction of 5-Methyl-1H-imidazole-4-carbaldehyde

-

Reaction: 5-Methyl-1H-imidazole-4-carbaldehyde is reduced to (5-methyl-1H-imidazol-4-yl)methanol.

-

Reagents: Sodium borohydride (NaBH4), Methanol.

-

Procedure:

-

Dissolve 5-methyl-1H-imidazole-4-carbaldehyde in methanol at 0°C.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

-

Step 2: Synthesis of 4-(((2-Aminoethyl)thio)methyl)-5-methyl-1H-imidazole

-

Reaction: The hydroxyl group of (5-methyl-1H-imidazol-4-yl)methanol is displaced by cysteamine.

-

Reagents: (5-Methyl-1H-imidazol-4-yl)methanol, Cysteamine hydrochloride, Hydrobromic acid.

-

Procedure:

-

A mixture of (5-methyl-1H-imidazol-4-yl)methanol and cysteamine hydrochloride is heated in aqueous hydrobromic acid.

-

The reaction is refluxed for several hours.

-

After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Step 3: Formation of the Isothiourea Intermediate

-

Reaction: 4-(((2-Aminoethyl)thio)methyl)-5-methyl-1H-imidazole is reacted with dimethyl N-cyanodithioiminocarbonate.

-

Reagents: 4-(((2-Aminoethyl)thio)methyl)-5-methyl-1H-imidazole, Dimethyl N-cyanodithioiminocarbonate, a suitable solvent like acetonitrile or isopropanol.

-

Procedure:

-

A solution of 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole in the chosen solvent is prepared.

-

Dimethyl N-cyanodithioiminocarbonate is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-cyano-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-S-methylisothiourea.

-

Step 4: Synthesis of this compound

-

Reaction: The S-methyl group of the isothiourea intermediate is displaced by methylamine-d3.

-

Reagents: N-Cyano-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-S-methylisothiourea, Methylamine-d3 (CD3NH2) solution in a suitable solvent (e.g., water or ethanol).

-

Procedure:

-

The crude isothiourea intermediate is dissolved in a suitable solvent.

-

An aqueous or ethanolic solution of methylamine-d3 is added.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

-

The progress of the reaction is monitored by HPLC or TLC.

-

Upon completion, the reaction mixture is cooled, and the crude this compound is isolated by filtration or extraction.

-

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, by-products, and unlabeled Cimetidine. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.

Purification Workflow

Caption: Purification workflow for this compound.

HPLC Purification Protocol

A common method for the purification of Cimetidine involves reversed-phase HPLC.

| Parameter | Specification |

| Column | C18, 5 µm, e.g., 250 x 4.6 mm |

| Mobile Phase | A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer, pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm[3] |

| Injection Volume | Dependent on concentration and column size |

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase.

-

Filter the solution to remove any particulate matter.

-

Inject the solution onto the HPLC system.

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to obtain a fluffy solid).

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.

Analytical Workflow

Caption: Analytical workflow for this compound.

Expected Analytical Data

| Technique | Expected Results for this compound |

| ¹H NMR | The spectrum will be similar to that of unlabeled Cimetidine, with the notable absence of the singlet corresponding to the N-methyl protons (typically around δ 2.8 ppm). |

| ¹³C NMR | The spectrum will be similar to that of unlabeled Cimetidine. The signal for the deuterated methyl carbon will be a multiplet with a lower intensity due to C-D coupling. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to [M+H]⁺ = 256.1, which is 3 units higher than that of unlabeled Cimetidine (m/z = 253.1). Isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled molecular ion peaks. |

| HPLC | A single sharp peak should be observed under the analytical conditions described in the purification section, confirming the purity of the compound. The retention time will be very similar to that of unlabeled Cimetidine. |

Table of Expected ¹H NMR Data (Reference: Unlabeled Cimetidine in DMSO-d6)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole-CH | ~7.5 | s |

| Imidazole-NH | ~6.8 | br s |

| -CH2-S- | ~3.6 | s |

| -S-CH2- | ~2.7 | t |

| -CH2-N- | ~3.4 | q |

| Imidazole-CH3 | ~2.2 | s |

| N-CH3 | ~2.8 | s (Absent in this compound) |

Table of Mass Spectrometry Data

| Compound | Molecular Formula | [M+H]⁺ (m/z) |

| Cimetidine | C₁₀H₁₆N₆S | 253.1 |

| This compound | C₁₀H₁₃D₃N₆S | 256.1 |

Conclusion

The synthesis of this compound for laboratory use is a feasible process that leverages established synthetic routes for the parent compound, with the critical introduction of a deuterated methyl group in the final step. Careful purification by HPLC is necessary to ensure high purity and isotopic enrichment. The identity and quality of the final product should be rigorously confirmed by a combination of NMR, mass spectrometry, and HPLC analysis. This guide provides a foundational framework for researchers to produce high-quality this compound for use as an internal standard in a variety of research and drug development applications.

References

Navigating the Analytical Landscape of Cimetidine-d3: A Technical Guide to its Certificate of Analysis

For Immediate Release

This technical guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for Cimetidine-d3, a deuterated analog of Cimetidine. Designed for researchers, scientists, and drug development professionals, this document outlines the key quality control specifications, analytical methodologies, and data interpretation necessary for the proficient use of this compound as an internal standard in pharmacokinetic and analytical studies.

This compound is a stable isotope-labeled version of Cimetidine, a well-known histamine H2 receptor antagonist. Its primary application is as an internal standard for the quantitative analysis of Cimetidine in biological samples by mass spectrometry (MS) and liquid chromatography (LC).[1][2] The incorporation of deuterium atoms results in a mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Core Quality Parameters and Specifications

A Certificate of Analysis for this compound provides critical data verifying its identity, purity, and suitability for its intended analytical purpose. The following tables summarize the essential quantitative data typically presented.

Table 1: Identification and General Properties

| Parameter | Specification | Typical Value |

| Product Name | This compound | This compound |

| CAS Number | 1185237-29-9 | 1185237-29-9 |

| Molecular Formula | C₁₀D₃H₁₃N₆S | C₁₀D₃H₁₃N₆S |

| Molecular Weight | 255.36 g/mol | 255.36 g/mol |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO | Soluble in DMSO (e.g., 50 mg/mL)[3] |

Table 2: Purity and Assay Data

| Parameter | Method | Specification | Typical Value |

| Chemical Purity (HPLC) | HPLC-UV | ≥98% | >99% |

| Isotopic Purity (Mass Spec) | LC-MS | ≥99 atom % D | ≥99 atom % D |

| Assay (by HPLC) | HPLC-UV | 98.0% - 102.0% | 99.5% |

| Residual Solvents | GC-HS | Conforms to USP <467> | <0.1% |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤0.5% | 0.2% |

| Residue on Ignition | USP <281> | ≤0.1% | <0.1% |

Detailed Experimental Protocols

The following sections detail the methodologies employed to ascertain the quality parameters of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography coupled with UV detection is a cornerstone for determining the chemical purity and assay of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate adjusted to pH 3.0) and an organic modifier like acetonitrile.[4] A common ratio is 90:10 (aqueous:organic).[4]

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[4]

-

Detection Wavelength: The UV detector is set to a wavelength where Cimetidine exhibits strong absorbance, typically around 218-220 nm.[4][5]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or the mobile phase. This stock is then diluted to an appropriate concentration for analysis.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is recorded. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The presence of the expected molecular ion for this compound confirms its identity. Isotopic purity is assessed by examining the relative intensities of the mass peaks corresponding to the deuterated and non-deuterated forms of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (Proton NMR) spectroscopy is used to confirm the chemical structure of this compound and to verify the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6), is used.[6]

-

Analysis: The ¹H NMR spectrum of this compound will be consistent with the structure of Cimetidine, but with the absence of the signal corresponding to the protons that have been replaced by deuterium. For this compound, the signal for the N-methyl group will be absent or significantly reduced.

Workflow and Pathway Diagrams

The following diagrams illustrate the typical analytical workflow for the quality control of this compound and a conceptual representation of its use as an internal standard.

Caption: Quality Control Workflow for this compound.

Caption: Use of this compound as an Internal Standard.

References

Physicochemical Properties of Deuterated Cimetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the histamine H2 receptor antagonist, cimetidine, and its deuterated analogue, Cimetidine-d3. While extensive experimental data is available for cimetidine, specific quantitative data for its deuterated form is limited in publicly accessible literature. This guide presents the known properties of cimetidine and offers insights into the anticipated properties of this compound based on established principles of kinetic isotope effects. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside a visual representation of cimetidine's mechanism of action. This document aims to serve as a valuable resource for researchers and professionals involved in the development and characterization of deuterated pharmaceuticals.

Introduction

Cimetidine is a histamine H2 receptor antagonist widely used to inhibit gastric acid secretion in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[1] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a strategic approach in drug development to modulate pharmacokinetic and metabolic profiles.[2][3] Deuteration can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to improved drug exposure and a more favorable dosing regimen.[4] this compound is the deuterated form of cimetidine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium.[5][6] Understanding the physicochemical properties of both the parent drug and its deuterated analogue is crucial for formulation development, quality control, and predicting in vivo performance.

This guide summarizes the available physicochemical data for cimetidine and provides a comparative perspective on what can be expected for deuterated cimetidine. It also includes detailed methodologies for the experimental determination of these properties.

Physicochemical Properties

The introduction of deuterium into a molecule can subtly influence its physicochemical properties. While significant shifts are not always observed, minor changes in properties such as pKa, solubility, and lipophilicity can occur.[7]

Data Presentation

The following tables summarize the known quantitative physicochemical data for cimetidine. Due to the limited availability of specific experimental data for this compound in the public domain, the corresponding values are discussed based on theoretical expectations and general observations for deuterated compounds.

Table 1: General and Physical Properties

| Property | Cimetidine | Deuterated Cimetidine (this compound) |

| Chemical Name | N''-cyano-N-methyl-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine[8] | 2-cyano-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-(trideuteriomethyl)guanidine[5] |

| CAS Number | 51481-61-9[9] | 1185237-29-9[5] |

| Molecular Formula | C10H16N6S[9] | C10H13D3N6S[10] |

| Molecular Weight | 252.34 g/mol [9] | 255.36 g/mol [10] |

| Appearance | White to off-white crystalline powder[8] | Expected to be a white to off-white solid |

| Melting Point | 141-143 °C | Expected to be very similar to cimetidine. Minor variations may occur due to changes in crystal lattice energy. |

Table 2: Physicochemical Parameters

| Parameter | Cimetidine | Deuterated Cimetidine (this compound) |

| pKa | 6.8[11] | Expected to be very similar to cimetidine. Deuterium substitution on a methyl group distant from the ionizable center is unlikely to cause a significant change in pKa. |

| Aqueous Solubility | Sparingly soluble in water.[8] Approximately 9.38 mg/mL at 25°C. Soluble to 50 mM in water.[12] | Expected to have similar solubility to cimetidine. Minor differences may arise from subtle changes in intermolecular interactions. |

| logP (Octanol/Water) | 0.4 | Expected to be very similar to cimetidine. Deuteration generally has a minimal effect on lipophilicity. |

Mechanism of Action: Histamine H2 Receptor Antagonism

Cimetidine functions as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1] Histamine, released from enterochromaffin-like (ECL) cells, normally stimulates these receptors, initiating a signaling cascade that leads to the secretion of gastric acid.

The binding of histamine to the H2 receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP acts as a second messenger, activating protein kinase A (PKA). PKA then phosphorylates various proteins, ultimately leading to the activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is responsible for secreting H+ ions into the gastric lumen in exchange for K+ ions.

Cimetidine, by competitively blocking the H2 receptor, prevents histamine from initiating this cascade. This results in a reduction of cAMP levels and subsequent down-regulation of the proton pump activity, leading to a decrease in gastric acid secretion.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring pKa, aqueous solubility, and partition coefficient.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, absorption, and receptor binding. Potentiometric titration is a common and reliable method for pKa determination.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of the test compound (cimetidine or deuterated cimetidine) of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water. If solubility is a concern, a co-solvent system (e.g., water-methanol) may be used, and the apparent pKa is then extrapolated to 0% co-solvent.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place a known volume of the test compound solution into a thermostatted vessel maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

If the compound is a base (like cimetidine), it is first acidified with a known excess of the standard strong acid.

-

Titrate the solution with the standard strong base, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point(s) can be determined from the inflection point(s) of the curve, often by calculating the first or second derivative of the curve.

-

The pKa is determined from the pH value at the half-equivalence point. For a basic compound like cimetidine, the pKa of its conjugate acid is determined.

-

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid test compound (cimetidine or deuterated cimetidine) to a series of vials containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at various pH values). The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid disturbing the undissolved solid.

-

Separate the solid from the liquid phase by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A calibration curve prepared with standard solutions of the compound is used for quantification.

-

Determination of Partition Coefficient (logP) by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, and permeability across biological membranes. The shake-flask method is a traditional approach for its determination.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

-

-

Partitioning:

-

Prepare a stock solution of the test compound (cimetidine or deuterated cimetidine) in either the pre-saturated n-octanol or pre-saturated water.

-

Add a known volume of this stock solution to a vessel containing a known volume of the other pre-saturated phase. The ratio of the volumes of the two phases can be varied.

-

Seal the vessel and shake it vigorously for a sufficient time to allow for partitioning equilibrium to be established (e.g., 1-24 hours) at a constant temperature.

-

-

Phase Separation:

-

After shaking, separate the two phases by centrifugation to ensure a clean separation and break any emulsions.

-

-

Quantification:

-

Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Conclusion

Cimetidine is a well-characterized histamine H2 receptor antagonist with established physicochemical properties. Its deuterated analogue, this compound, is of interest for its potential to offer a modified metabolic profile. While specific experimental data for the physicochemical properties of this compound are not widely available, it is anticipated that its pKa, aqueous solubility, and partition coefficient will be very similar to those of the parent compound. The detailed experimental protocols provided in this guide offer a robust framework for the determination of these critical parameters, which is essential for the progression of deuterated drug candidates through the development pipeline. Further experimental studies are warranted to definitively characterize the physicochemical profile of deuterated cimetidine and to fully understand the implications of deuteration on its biopharmaceutical properties.

References

- 1. This compound (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1185237-29-9 | LGC Standards [lgcstandards.com]

- 6. veeprho.com [veeprho.com]

- 7. mdpi.com [mdpi.com]

- 8. cdn.who.int [cdn.who.int]

- 9. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 12. rndsystems.com [rndsystems.com]

Cimetidine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cimetidine-d3, a deuterated analog of the histamine H2-receptor antagonist, Cimetidine. This document details its chemical properties, mechanism of action, and its application in bioanalytical and pharmacokinetic studies, providing a valuable resource for professionals in drug development and related scientific fields.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for this compound are summarized below.

| Parameter | Value | Reference(s) |

| CAS Number | 1185237-29-9 | [1] |

| Molecular Weight | 255.36 g/mol | [1] |

| Molecular Formula | C₁₀H₁₃D₃N₆S | [1] |

Mechanism of Action: Histamine H2-Receptor Antagonism

Cimetidine functions as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[2] By blocking these receptors, cimetidine prevents histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. This action effectively reduces the volume and acidity of gastric juice.[2]

The signaling pathway initiated by histamine binding to the H2-receptor involves the activation of adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP acts as a second messenger, ultimately leading to the activation of the proton pump (H+/K+-ATPase), the final step in hydrochloric acid secretion into the stomach lumen. Cimetidine's blockade of the H2-receptor interrupts this entire sequence.

Below is a diagram illustrating the signaling pathway of histamine H2-receptor activation and the inhibitory action of Cimetidine.

Caption: Cimetidine blocks the histamine H2-receptor, inhibiting acid secretion.

Experimental Protocols: Bioanalytical Method for Cimetidine Quantification

This compound is widely utilized as an internal standard (IS) in the quantification of cimetidine in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard like this compound is best practice as it has nearly identical chemical and physical properties to the analyte, ensuring consistent behavior during sample preparation and analysis, thereby improving the accuracy and precision of the method.[3]

Below is a representative experimental protocol for the determination of cimetidine in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate plasma proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex mix and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions (Illustrative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 35 - 40°C.

3. Mass Spectrometry Conditions (Illustrative)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Cimetidine MRM Transition: To be determined by direct infusion of a standard solution (e.g., m/z 253.1 → 159.1).

-

This compound MRM Transition: To be determined by direct infusion of the internal standard (e.g., m/z 256.1 → 159.1).

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

4. Quantification

The concentration of cimetidine in the plasma samples is determined by calculating the peak area ratio of the analyte (cimetidine) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards of known cimetidine concentrations.

The following diagram outlines the general workflow for a bioanalytical method using this compound as an internal standard.

Caption: A typical workflow for quantifying cimetidine in plasma samples.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Cimetidine-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the use of deuterated compounds has emerged as a strategic approach to enhance pharmacokinetic profiles and improve therapeutic outcomes. Cimetidine-d3, a deuterium-labeled analog of the H2 receptor antagonist Cimetidine, is a prime example of such innovation. However, the efficacy and safety of deuterated drugs are intrinsically linked to their isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailing the analytical methodologies and potential challenges in ensuring a high-quality active pharmaceutical ingredient (API).

The Criticality of Isotopic Purity

Deuterium's heavier isotope, when strategically incorporated into a drug molecule, can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile. However, the presence of non-deuterated or partially deuterated isotopologues can diminish these advantages and introduce variability in the drug's performance. Therefore, stringent control and accurate measurement of isotopic purity are paramount.

While specific monographs for this compound are not yet established in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the general principles for the quality control of deuterated drugs apply. Regulatory bodies like the U.S. Food and Drug Administration (FDA) expect a thorough characterization of the isotopic distribution of any deuterated API.

Benchmarking Isotopic Purity

In the absence of official specifications for this compound, a survey of commercially available deuterated compounds provides a valuable benchmark for acceptable isotopic purity levels. High-quality deuterated standards typically exhibit an isotopic enrichment of 98% or greater.[1][2]

| Compound | Degree of Deuteration | Reported Isotopic Purity (%) |

| Benzofuranone derivative | d2 | 94.7[3] |

| Tamsulosin-d4 | d4 | 99.5[3] |

| Oxybutynin-d5 | d5 | 98.8[3] |

| Eplerenone-d3 | d3 | 99.9[3] |

| Propafenone-d7 | d7 | 96.5[3] |

| Commercially Available Deuterated Reagents | - | 98 - 99.9[1] |

This table presents a summary of reported isotopic purity for various commercially available deuterated compounds and is intended to serve as a general guideline.

Unraveling the Synthesis and Potential Isotopic Impurities of this compound

The synthesis of this compound typically involves the introduction of a deuterated methyl group (CD3). A common synthetic route for Cimetidine starts from 4-carboethoxy-5-methylimidazole, which undergoes a series of reactions to build the final molecule. The deuteration is generally achieved by using a deuterated methylating agent, such as iodomethane-d3 (CD3I), in the final steps of the synthesis.

Potential Sources of Isotopic Impurities:

-

Incomplete Deuteration of the Reagent: The isotopic purity of the deuterated methylating agent is a primary determinant of the final product's isotopic enrichment.

-

Hydrogen-Deuterium Exchange: Under certain reaction conditions, there is a possibility of back-exchange, where deuterium atoms are replaced by protons from the solvent or other reagents.

-

Side Reactions: Incomplete reactions or the formation of byproducts can lead to a mixture of isotopologues.

A thorough understanding of the synthetic pathway is crucial for identifying and controlling the formation of these isotopic impurities.

Analytical Arsenal for Isotopic Purity Determination

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for the comprehensive characterization of deuterated compounds.[3]

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution and calculating the overall isotopic enrichment of this compound.

Experimental Protocol: LC-HRMS for Isotopic Purity of this compound

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a working solution of 1 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve good separation and peak shape for Cimetidine.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution.

-

Scan Mode: Full scan from m/z 100 to 500.

-

Resolution: > 60,000.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecule of this compound ([M+H]+) and its corresponding isotopologues (d0, d1, d2).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of isotopic purity using the following formula:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Quantification

NMR spectroscopy, particularly ¹H NMR, is instrumental in confirming the specific site of deuteration and can also be used for quantitative analysis of isotopic purity.

Experimental Protocol: Quantitative ¹H NMR for Isotopic Purity of this compound

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Add a known amount of an internal standard with a well-resolved signal (e.g., maleic acid).

-

-

NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

-

Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signal corresponding to the residual protons at the deuterated position (in this case, the N-methyl group).

-

Integrate a well-resolved signal from a non-deuterated part of the Cimetidine molecule.

-

Integrate the signal of the internal standard.

-

The percentage of deuterium incorporation can be calculated by comparing the integral of the residual proton signal at the deuterated site to the integral of a signal from a fully protonated position within the molecule, taking into account the number of protons each signal represents.

-

Visualizing the Workflow

A systematic workflow is essential for the reliable determination of isotopic purity.

Caption: Workflow for Isotopic Purity Assessment of this compound.

Conclusion

Ensuring the isotopic purity of this compound is a multifaceted challenge that requires a deep understanding of its synthesis, potential impurities, and the application of sophisticated analytical techniques. While specific regulatory guidelines for deuterated compounds are still evolving, a combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust framework for the comprehensive characterization of this compound. By adhering to rigorous analytical protocols and establishing internal quality standards based on available data for other deuterated pharmaceuticals, researchers and drug developers can confidently advance the development of this and other innovative deuterated medicines.

References

- 1. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Cimetidine-d3: A Technical Guide for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cimetidine-d3, a deuterated analog of the histamine H2 receptor antagonist cimetidine. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in pharmaceutical research, with a focus on its application as an internal standard in analytical assays and its role in studying drug metabolism.

This compound Suppliers for Pharmaceutical Research

This compound is available from several reputable suppliers that cater to the pharmaceutical research industry. When selecting a supplier, it is crucial to consider factors such as purity, isotopic enrichment, availability of a Certificate of Analysis (CoA), and of course, pricing. Below is a summary of key information from various suppliers.

| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |

| Santa Cruz Biotechnology | 1185237-29-9 | C10H13D3N6S | Lot-specific | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. |

| MedChemExpress | 1185237-29-9 | C10H13D3N6S | Not specified | Labeled as SKF-92334-d3. For research use only. |

| LGC Standards | 1185237-29-9 | C10D3H13N6S | >95% (HPLC) | Product is a stable isotope-labeled analytical standard. |

| Veeprho | 1185237-29-9 | C10H13D3N6S | Not specified | Utilized as an internal standard in analytical and pharmacokinetic research. |

| Cayman Chemical | 1185237-29-9 | C10H13D3N6S | ≥99% deuterated forms (d1-d3) | Intended for use as an internal standard for the quantification of cimetidine by GC- or LC-MS. |

| Simson Pharma Limited | 1185237-29-9 | C10H13D3N6S | Not specified | Accompanied by a Certificate of Analysis. |

Experimental Protocols

Quantification of Cimetidine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.

Objective: To determine the concentration of cimetidine in human plasma samples.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed, utilizing this compound as the internal standard.[1][2][3][4]

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 50 µL aliquot of plasma, add a known concentration of this compound solution (internal standard).[1]

-

Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Agilent Zorbax SB-CN, 150 mm x 2.1 mm, 5 µm)[3] |

| Mobile Phase | A gradient or isocratic mixture of an aqueous component (e.g., 20 mM ammonium acetate) and an organic component (e.g., methanol). A typical composition is methanol:20 mM ammonium acetate (55:45, v/v).[3] |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode.[2][3] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | - Cimetidine: m/z 253.1 → 159.1 (example) - this compound: m/z 256.1 → 162.1 (example) |

| Ion Source Temperature | 400 - 550 °C |

| Collision Energy | Optimized for each transition |

Data Analysis:

The concentration of cimetidine in the plasma samples is determined by calculating the peak area ratio of the analyte (cimetidine) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed using known concentrations of cimetidine.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

Cimetidine is a known inhibitor of several cytochrome P450 enzymes, which are crucial for the metabolism of many drugs.[5][6][7][8] An in vitro CYP inhibition assay is essential to assess the potential for drug-drug interactions.

Objective: To determine the inhibitory potential of a test compound on major CYP isoforms, using cimetidine as a known inhibitor control.

Methodology: A fluorometric assay using human liver microsomes or recombinant CYP enzymes is a common high-throughput screening method.[9][10][11][12]

Materials:

-

Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

Fluorogenic probe substrates specific for each CYP isoform

-

NADPH regenerating system

-

Test compound and Cimetidine (as a positive control inhibitor)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the test compound and cimetidine at various concentrations.

-

In a 96-well plate, add the human liver microsomes or recombinant CYP enzymes, the fluorogenic substrate, and the test compound or cimetidine.

-

Pre-incubate the mixture at 37 °C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37 °C for a specified time.

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

Data Analysis:

The percentage of inhibition is calculated by comparing the fluorescence in the wells containing the test compound or cimetidine to the control wells (without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cimetidine IC50 Values for CYP Isoforms:

| CYP Isoform | Reported IC50 (µM) |

| CYP2D6 | ~98[13] |

| Other Isoforms | Cimetidine shows varying inhibitory effects on other CYPs like CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[8] |

Visualizations

Histamine H2 Receptor Signaling Pathway

Cimetidine functions as a competitive antagonist at the histamine H2 receptor, which is primarily found on the basolateral membrane of gastric parietal cells. The binding of histamine to the H2 receptor initiates a signaling cascade that leads to the secretion of gastric acid. Cimetidine blocks this initial step.

Experimental Workflow for Analyte Quantification using this compound

This diagram illustrates a typical workflow for the quantitative analysis of an analyte in a biological matrix using an internal standard like this compound.

References

- 1. Quantitative analysis of cimetidine in human plasma using LC/APCI/SRM/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A single LC-tandem mass spectrometry method for the simultaneous determination of four H2 antagonists in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Effect of cimetidine on hepatic cytochrome P450: evidence for formation of a metabolite-intermediate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of cimetidine with P450 in a mouse model of hepatocarcinogenesis initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 10. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of impurities on IC50 values of P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Research-Grade Cimetidine-d3: Cost, Availability, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the cost and availability of research-grade Cimetidine-d3. It also outlines its primary application as an internal standard in analytical methodologies and details the relevant biological pathways of its non-deuterated counterpart, cimetidine.

Introduction to this compound